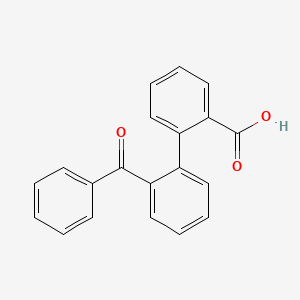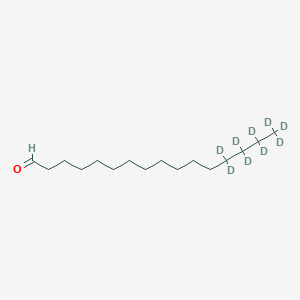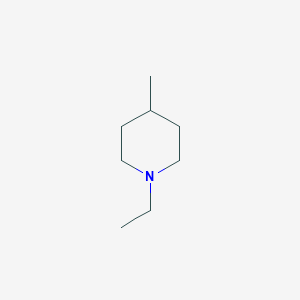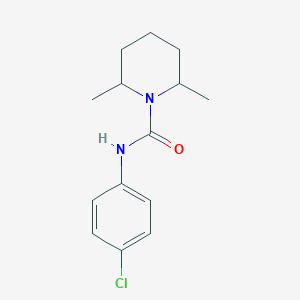
Q180 1-(Bromothio)anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Q180 1-(Bromothio)anthraquinone typically involves the bromination of anthraquinone derivatives followed by thiolation. One common method includes the reaction of anthraquinone with bromine in the presence of a catalyst to introduce the bromine atom. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using microwave irradiation and catalysts to enhance reaction efficiency .
化学反応の分析
Q180 1-(Bromothio)anthraquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The bromine and thio groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Q180 1-(Bromothio)anthraquinone has several scientific research applications:
作用機序
The mechanism of action of Q180 1-(Bromothio)anthraquinone involves its interaction with cellular proteins and enzymes. It can inhibit the activity of certain enzymes, leading to disruptions in cellular processes. For example, its anticancer activity is attributed to its ability to interfere with DNA replication and repair mechanisms, thereby inducing cell death in cancer cells . The molecular targets and pathways involved include topoisomerases, kinases, and other essential proteins in the cell cycle .
類似化合物との比較
Q180 1-(Bromothio)anthraquinone is unique due to its specific bromothio substitution, which imparts distinct chemical and biological properties. Similar compounds include:
1,4-Dihydroxyanthraquinone: Known for its use in dyes and pigments.
2-Bromoanthraquinone: Another brominated derivative with different reactivity.
1-Thioanthraquinone: A thiolated derivative with unique applications in organic synthesis
特性
CAS番号 |
100527-04-6 |
|---|---|
分子式 |
C14H7BrO2S |
分子量 |
319.17 g/mol |
IUPAC名 |
(9,10-dioxoanthracen-1-yl) thiohypobromite |
InChI |
InChI=1S/C14H7BrO2S/c15-18-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H |
InChIキー |
XSQZEVDURZPZPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)SBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11942604.png)
![9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11942613.png)
![4b-Bromo-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B11942616.png)






![6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B11942658.png)



